molecular formula C10H18BrNO2 B14786861 tert-Butyl 2-bromopiperidine-1-carboxylate

tert-Butyl 2-bromopiperidine-1-carboxylate

Cat. No.: B14786861
M. Wt: 264.16 g/mol
InChI Key: OYDIBQMWIJGQCT-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromopiperidine-1-carboxylate typically involves the bromination of tert-butyl piperidine-1-carboxylate. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-bromopiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders and cancer .

Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a versatile intermediate for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromopiperidine-1-carboxylate primarily involves its role as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules where this compound acts as a key intermediate .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-bromopiperidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other piperidine derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and other biologically active compounds .

Properties

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

IUPAC Name

tert-butyl 2-bromopiperidine-1-carboxylate

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-7-5-4-6-8(12)11/h8H,4-7H2,1-3H3

InChI Key

OYDIBQMWIJGQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1Br

Origin of Product

United States

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